![molecular formula C17H14N2O B11711576 1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol](/img/structure/B11711576.png)
1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is of interest due to its potential biological activities and its role in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol typically involves the condensation reaction between 6-methyl-2-pyridinecarboxaldehyde and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The resulting Schiff base is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques suitable for large-scale production, such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the imine or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce secondary amines.
Scientific Research Applications
1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. For example, the compound’s antimicrobial activity may be due to its ability to chelate metal ions essential for microbial growth, thereby inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
3-[(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl]naphthalen-2-ol: This compound is similar in structure but has a pyrimidine ring instead of a pyridine ring.
1-[(E)-[(6-methyl-1,3-benzothiazol-2-yl)imino]methyl]naphthalen-2-ol: This compound has a benzothiazole ring instead of a pyridine ring.
Uniqueness
1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol is unique due to its specific combination of a naphthalene ring and a methylpyridine moiety, which imparts distinct electronic and steric properties. These properties influence its reactivity and the stability of its metal complexes, making it particularly useful in coordination chemistry and potential therapeutic applications .
Properties
Molecular Formula |
C17H14N2O |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[(E)-(6-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-5-4-8-17(19-12)18-11-15-14-7-3-2-6-13(14)9-10-16(15)20/h2-11,20H,1H3/b18-11+ |
InChI Key |
GOXMIRPGNYQUGX-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CC1=NC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B11711502.png)
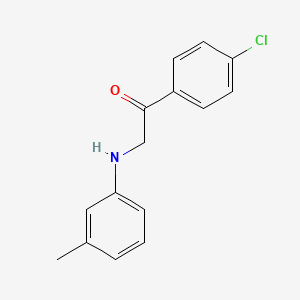
![4-fluoro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B11711511.png)
![2-phenyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711517.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11711525.png)
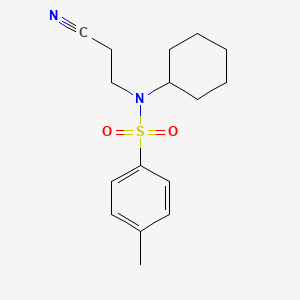
![N'-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11711547.png)
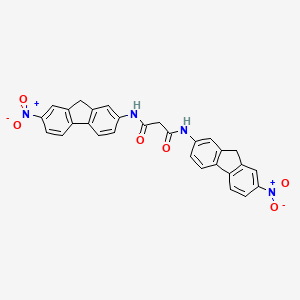
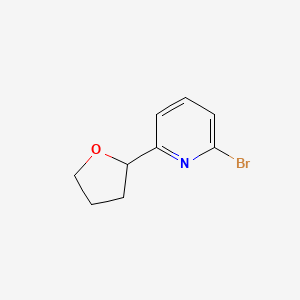
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11711563.png)
![N-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11711572.png)
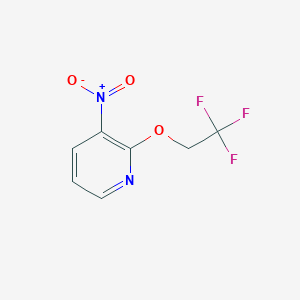
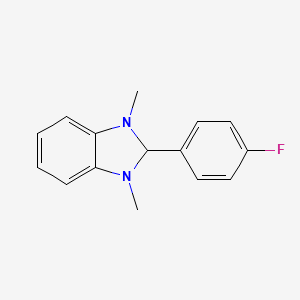
![N'-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11711585.png)
